9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Overview
Description
Molecular Structure Analysis
The molecular structure of “9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]” is complex and unique. The compound has a molecular formula of C20H32O5 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]” include a molecular weight of 352.5 g/mol . The compound has a molecular formula of C20H32O5 . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.Scientific Research Applications
Role in Oxidative Stress
“8-iso-15-keto-PGF2alpha” is a metabolite of the isoprostane “8-iso PGF2alpha” in rabbits, monkeys, and humans . Isoprostanes are prostaglandin-like products of non-specific lipid peroxidation . This suggests that “8-iso-15-keto-PGF2alpha” could be used as a biomarker for oxidative stress in various research contexts.
Vasoconstrictor Activity
“8-iso-15-keto-PGF2alpha” has been found to have vasoconstrictor activity when tested on the rat isolated thoracic aorta . This suggests that it could be used in research related to vascular health and diseases.
Inhibition of Platelet Aggregation
“8-iso Prostaglandin F2α”, a related compound, has been found to inhibit platelet aggregation . This suggests that “8-iso-15-keto-PGF2alpha” could potentially have similar effects and could be used in research related to blood clotting disorders.
Role in Lipid Biochemistry
Given that “8-iso-15-keto-PGF2alpha” is a lipid, it could be used in research related to lipid biochemistry . This could include studies on lipid metabolism, the role of lipids in cell signaling, and the impact of lipids on health and disease.
Role in Reactive Oxygen and Nitrogen Pathways
“8-iso-15-keto-PGF2alpha” could be used in research related to reactive oxygen and nitrogen pathways . These pathways are involved in various physiological processes and diseases, including inflammation, aging, and neurodegenerative diseases.
Role in Lipid Peroxidation
“8-iso-15-keto-PGF2alpha” could be used in research related to lipid peroxidation . Lipid peroxidation is a process that can lead to cell damage, and it is involved in various diseases, including atherosclerosis and cancer.
Mechanism of Action
Target of Action
It belongs to the class of compounds known as eicosanoids , which are known to interact with a variety of receptors in the body, including G-protein coupled receptors and nuclear receptors. These interactions can lead to a wide range of physiological responses.
Biochemical Pathways
Eicosanoids are known to play key roles in various physiological processes, including inflammation, immunity, and platelet aggregation, among others .
properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLJEILMPWPILA-RLXHZABYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315507 | |
Record name | 8-Iso-15-keto PGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-iso-15-keto-PGF2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] | |
CAS RN |
191919-01-4 | |
Record name | 8-Iso-15-keto PGF2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191919-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Iso-15-keto PGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-iso-15-keto-PGF2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.